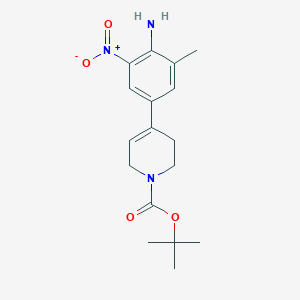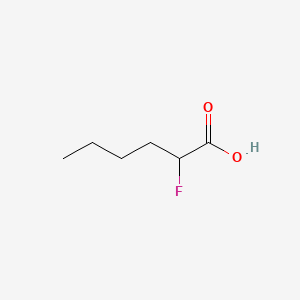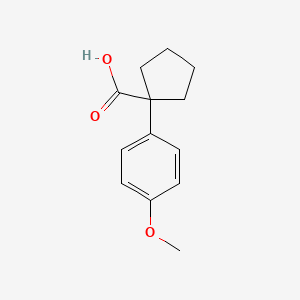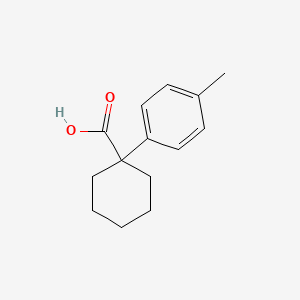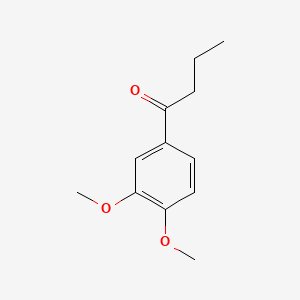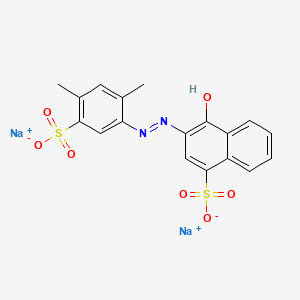
庞斯红 SX
描述
Ponceau SX is a synthetic food color, widely used for the maintenance and improvement of color appearance in foods . It is also used as a reference standard for environmental testing .
Physical and Chemical Properties Analysis
Ponceau SX is soluble in water, slightly soluble in alcohols, and insoluble in oils . More detailed physical and chemical properties are not available.科学研究应用
吸附研究
- 染料吸附:庞斯红 SX 是一种常用的染料,已成为研究其被各种材料吸附的研究主题。例如,合成了氧化镁纳米粒子,并用于吸附水溶液中的this compound。考虑到此类染料的潜在毒性和环境影响,这项研究对于理解如何从水中去除此类染料非常重要(Venkatesha、Nayaka 和 Chethana,2013 年)。
生物降解研究
- 微生物生物降解:研究重点是this compound 的生物降解。对 Franconibacter sp.(一种细菌菌株)的研究揭示了其降解庞斯红 S 红(一种与this compound 相关的偶氮染料)的能力。这项研究对环境管理和染料污染水体的处理具有重要意义(Baena-Baldiris、Montes-Robledo 和 Baldiris-Avila,2020 年)。
分析化学应用
- 食品中的检测和定量:this compound 用于食品染料,一直是分析化学中用于检测和定量研究的主题。已开发出差分脉冲溶出伏安法等技术,用于食品中this compound 的痕量分析,强调了监测其在消费品中存在的准确和灵敏方法的必要性(Wang 等,2015 年)。
环境修复
- 从工业废水中去除:已经对使用壳聚糖等有机生物吸附剂去除危险染料庞斯红-S 的研究进行了研究。这些研究对于解决工业废水中染料造成的污染和寻找可持续的去除方法至关重要(Shirsath 和 Shrivastava,2012 年)。
分子生物学应用
- 蛋白质分析在蛋白质印迹研究中:在分子生物学中,与this compound 相关的庞斯红 S 已被用作蛋白质印迹中蛋白质分析的染色方法。该应用提供了使用管家蛋白作为加载对照的替代方法,提高了在各种实验模型(如肌肉肥大和糖尿病研究)中蛋白质定量的准确性和可靠性(Fortes 等,2016 年)。
光催化降解
- 染料的光催化降解:已经研究了使用光催化剂(如固定树脂 Dowex-11)降解庞斯红 S(一种与this compound 相似的染料)。这项研究对于开发新的方法来处理纺织工业的废水非常重要,突出了光催化过程在环境修复中的潜力(Meena、Pachwarya、Meena 和 Arya,2009 年)。
安全和危害
未来方向
作用机制
Target of Action
Ponceau SX, also known as Acid Red 112 , is primarily used for the reversible staining of proteins in Western blot . Its primary targets are proteins, specifically those that carry a positive charge, such as amino acid groups and non-polar protein regions .
Mode of Action
Ponceau SX is a negatively charged solution that binds to positively charged amino acid groups and non-polar protein regions . This interaction allows the dye to attach to the proteins, making them visible for analysis.
Biochemical Pathways
Its primary function is to stain proteins, allowing for their visualization during western blot analysis
Result of Action
The primary result of Ponceau SX action is the staining of proteins, which become visible and can be analyzed in a Western blot .
Action Environment
The action of Ponceau SX can be influenced by various environmental factors. For instance, the staining process works well regardless of the concentration of Ponceau SX (2%-0.001%), acetic acid (1%-20%), or other acid types . The staining is performed at room temperature , and the pH of the solution is acidic due to the presence of acetic acid . The dye is compatible with PVDF, nitrocellulose, or nylon membranes .
生化分析
Biochemical Properties
Ponceau SX plays a significant role in biochemical reactions, primarily as a staining agent. It interacts with proteins by binding to positively charged amino acid groups and non-polar protein regions. This interaction is facilitated by the negatively charged sulfonate groups present in Ponceau SX, which form electrostatic bonds with the amino groups of proteins. The dye is compatible with various membrane types, including polyvinylidene fluoride (PVDF), nitrocellulose, and nylon .
Cellular Effects
The effects of Ponceau SX on cells and cellular processes are primarily related to its use as a staining agent. It does not significantly alter cell function, signaling pathways, gene expression, or cellular metabolism. Its application in staining allows researchers to visualize protein distribution and abundance within cells, providing insights into cellular processes .
Molecular Mechanism
At the molecular level, Ponceau SX exerts its effects through binding interactions with proteins. The dye’s sulfonate groups interact with the amino groups of proteins, forming stable complexes that can be visualized under appropriate conditions. This binding is reversible, allowing for the removal of the dye without damaging the proteins, which is crucial for subsequent analyses such as immunoblotting .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ponceau SX are stable over time, provided the dye is stored and handled correctly. The staining is reversible, and the dye can be washed off with water or mild acidic solutions, allowing for further analysis of the proteins. Long-term effects on cellular function are minimal, as the dye does not permanently alter protein structure or function .
Dosage Effects in Animal Models
Studies on the dosage effects of Ponceau SX in animal models are limitedTherefore, it is essential to use Ponceau SX at appropriate concentrations to avoid adverse effects .
Metabolic Pathways
Ponceau SX is not significantly metabolized in biological systems due to its synthetic nature and stability. It primarily functions as a staining agent and does not participate in metabolic pathways. Its interaction with proteins can provide valuable information on protein localization and abundance .
Transport and Distribution
Within cells and tissues, Ponceau SX is transported and distributed based on its interaction with proteins. The dye binds to proteins and is localized to areas where these proteins are present. This property makes it an effective tool for visualizing protein distribution in various biological samples .
Subcellular Localization
Ponceau SX does not have specific targeting signals or post-translational modifications that direct it to particular subcellular compartments. Instead, its localization is determined by the presence of proteins to which it binds. This characteristic allows researchers to use Ponceau SX to study protein distribution within different cellular compartments .
属性
| { "Design of the Synthesis Pathway": "Ponceau SX can be synthesized by the condensation of 2-naphthol-3,6-disulfonic acid with diazotized 4-aminobenzenesulfonic acid.", "Starting Materials": [ "2-naphthol-3,6-disulfonic acid", "4-aminobenzenesulfonic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-naphthol-3,6-disulfonic acid in sodium hydroxide solution.", "Dissolve 4-aminobenzenesulfonic acid in hydrochloric acid solution.", "Add sodium nitrite to the hydrochloric acid solution to diazotize the 4-aminobenzenesulfonic acid.", "Add the diazonium salt solution to the 2-naphthol-3,6-disulfonic acid solution and stir.", "Acidify the mixture with hydrochloric acid to precipitate the Ponceau SX product.", "Filter and wash the product with water to obtain the final Ponceau SX compound." ] } | |
CAS 编号 |
4548-53-2 |
分子式 |
C18H16N2NaO7S2 |
分子量 |
459.5 g/mol |
IUPAC 名称 |
disodium;3-[(2,4-dimethyl-5-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16N2O7S2.Na/c1-10-7-11(2)16(28(22,23)24)8-14(10)19-20-15-9-17(29(25,26)27)12-5-3-4-6-13(12)18(15)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27); |
InChI 键 |
VFSIIPVBUFWKCF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O)S(=O)(=O)[O-])C.[Na+].[Na+] |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O)C.[Na] |
| 4548-53-2 | |
物理描述 |
Ponceau sx appears as red crystals. Aqueous solution is yellowish-red. (NTP, 1992) |
溶解度 |
Soluble (NTP, 1992) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ponceau SX is an azo dye with the chemical name 7-hydroxy-8-[(4-sulfo-1-naphthalenyl)azo]-1,3-naphthalenedisulfonic acid. Its molecular formula is C20H14N2O10S3, and its molecular weight is 506.48 g/mol.
A: High-performance liquid chromatography (HPLC) coupled with UV-diode array detection is a validated method for analyzing Ponceau SX in various matrices, including food products. [] This technique allows for the separation and quantification of Ponceau SX even in complex mixtures. [] Other methods, like high-performance capillary electrophoresis, have also been employed for simultaneous detection of multiple banned azo dyes, including Ponceau SX, in food and beverages. []
A: Yes, research in Turkey revealed the presence of Ponceau SX in several food items where its use is banned. For instance, eleven out of twenty-five candy samples tested positive for Ponceau SX. [] Furthermore, sixteen out of twenty-nine ice cream samples, a product category where dye addition is not permitted according to Turkish food regulations, were found to contain Ponceau SX. []
A: Studies have raised significant concerns about the potential carcinogenicity of Ponceau SX. [] Research has shown that Ponceau SX can cause cancerous tumors in laboratory animals. [] While the mechanisms behind these carcinogenic properties aren't fully elucidated in the provided abstracts, the presence of the azo group (-N=N-) in its structure is a key point of concern, as the metabolic breakdown of azo dyes can release potentially carcinogenic aromatic amines. []
A: Research indicates that Ponceau SX can inhibit oxygen uptake in mitochondria isolated from rat livers. [] This inhibition suggests that Ponceau SX might interfere with cellular energy production, potentially impacting various metabolic processes. [] Additionally, studies have shown that Ponceau SX can inhibit the activity of trypsin, a digestive enzyme crucial for protein breakdown in the small intestine. [] This inhibition may lead to reduced nutrient absorption or other digestive complications. []
A: While the provided abstracts don't delve into specific alternatives for Ponceau SX, the development of hydrophobic layered double hydroxide-based composite pigments offers a potential substitute in cosmetic applications. [] These composite pigments, incorporating organic dye anions and layered double hydroxides, demonstrate color adjustability, good hydrophobicity, and satisfactory biocompatibility, indicating promise as potential replacements for traditional dyes like Ponceau SX. []
A: Research on intestinal anaerobes suggests that Ponceau SX can be reduced by these microorganisms. [] This reduction process, likely facilitated by azoreductase enzymes, can lead to the cleavage of the azo bond in Ponceau SX, generating potentially harmful aromatic amines. [] This microbial metabolism of Ponceau SX in the gut highlights a possible route of exposure to these breakdown products, raising further concerns about its safety. []
A: While the provided abstracts lack detailed structure-activity relationship (SAR) studies for Ponceau SX, the presence and position of sulfonate groups (-SO3-) in its structure seem to influence its biliary excretion rate. [] This observation suggests that structural modifications, particularly concerning the number and location of sulfonate groups, might alter the pharmacokinetic properties of Ponceau SX and potentially its biological activity. []
A: Due to safety concerns, Ponceau SX, along with five other synthetic food colorants, has been recommended for withdrawal from use in food products. [] This recommendation stems from a report by the Food Standards Committee, highlighting the potential health risks associated with these dyes. [] While some countries still permit its use, albeit in restricted amounts, the overall trend leans towards phasing out Ponceau SX from food and cosmetic applications due to its potential carcinogenicity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


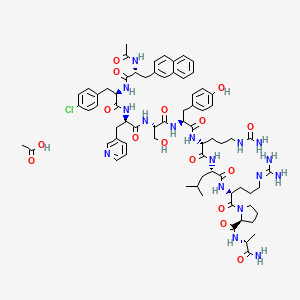
![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)
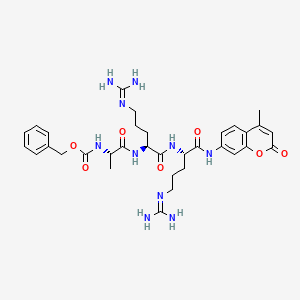
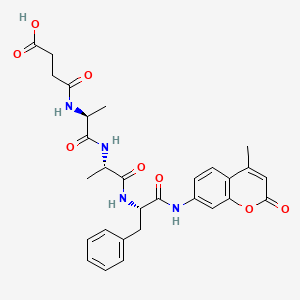
![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)
